3,4-Ethylenedioxy U-51754 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

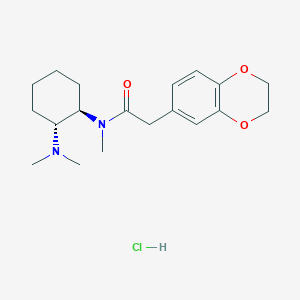

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)19(22)13-14-8-9-17-18(12-14)24-11-10-23-17;/h8-9,12,15-16H,4-7,10-11,13H2,1-3H3;1H/t15-,16-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTSTGXOQPHEEK-QNBGGDODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N(C)C(=O)CC2=CC3=C(C=C2)OCCO3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)CC2=CC3=C(C=C2)OCCO3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342953 | |

| Record name | rel-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748623-92-7 | |

| Record name | rel-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Ethylenedioxy U-51754 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Ethylenedioxy U-51754 hydrochloride is a synthetic opioid belonging to the acetamide (B32628) class of compounds. Emerging research has identified it as a potent and selective agonist of the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the KOR and the subsequent intracellular signaling cascades. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts in the field of opioid pharmacology.

Introduction

This compound is a structural analog of other synthetic opioids developed in the 1970s. Its primary pharmacological characteristic is its potent agonist activity at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including analgesia, dysphoria, and modulation of dopamine (B1211576) release. Understanding the precise mechanism of action of KOR agonists like this compound is crucial for the development of novel therapeutics with improved efficacy and reduced side-effect profiles.

Quantitative Pharmacological Data

A key study investigating a series of synthetic opioids identified 3,4-Ethylenedioxy U-51754 as the most potent compound at the κ-opioid receptor[1]. The study utilized a [³⁵S]-GTPγS binding assay to measure the functional activation of the receptor.

Table 1: Functional Potency of this compound at the Kappa-Opioid Receptor

| Parameter | Value | Receptor | Assay | Reference |

| EC₅₀ | 120 nM | Kappa-Opioid Receptor (KOR) | [³⁵S]-GTPγS Binding Assay | [1] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal response.

Core Mechanism of Action: Kappa-Opioid Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the kappa-opioid receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

G-Protein Coupled Signaling Pathway

The canonical signaling pathway for KOR activation involves the heterotrimeric G-protein, Gαi/o.

-

Receptor Activation: this compound binds to the KOR.

-

G-Protein Coupling: The activated KOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein (Gαi/o).

-

G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.

-

Canonical G-protein signaling pathway of KOR activation.

Biased Signaling and β-Arrestin Pathway

In addition to the canonical G-protein pathway, KOR agonists can also engage β-arrestin-mediated signaling pathways. This phenomenon, known as "biased agonism," refers to the ability of a ligand to preferentially activate one signaling pathway over another. The extent to which this compound engages the β-arrestin pathway has not been explicitly reported. However, it is a critical consideration in modern opioid drug development, as the β-arrestin pathway is often associated with the adverse effects of opioids.

Experimental Protocols

The characterization of this compound as a KOR agonist was primarily achieved through the [³⁵S]-GTPγS binding assay.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a compound in activating G-protein signaling through a specific GPCR.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, allows for the quantification of this exchange, as the radiolabeled analog remains bound to the Gα subunit. The amount of bound [³⁵S]-GTPγS is directly proportional to the extent of G-protein activation.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor (KOR) in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet to remove endogenous nucleotides and other interfering substances.

-

Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a multi-well plate, combine the prepared cell membranes, GDP (to ensure all G-proteins are in the inactive state), and varying concentrations of the test compound (this compound). Include a control with no compound and a positive control with a known KOR agonist.

-

Initiate the reaction by adding [³⁵S]-GTPγS.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for GTPγS binding.

-

Terminate the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]-GTPγS to pass through.

-

Wash the filters to remove any remaining unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.

-

Plot the specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

-

Experimental workflow for the [³⁵S]-GTPγS binding assay.

Conclusion

This compound is a potent kappa-opioid receptor agonist, as evidenced by its functional activity in the [³⁵S]-GTPγS binding assay. Its mechanism of action is centered on the activation of the KOR, leading to the engagement of the Gαi/o signaling pathway, which results in the inhibition of adenylyl cyclase and modulation of ion channel activity. While the precise binding affinity and potential for biased agonism remain to be fully elucidated, the available data provide a solid foundation for its classification as a selective KOR agonist. Further research is warranted to comprehensively characterize its pharmacological profile, which will be instrumental in evaluating its therapeutic potential and understanding its role within the broader class of synthetic opioids.

References

An In-depth Technical Guide to the Chemical Structure and Pharmacology of 3,4-Ethylenedioxy U-51754 HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of 3,4-Ethylenedioxy U-51754 hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Core Chemical Identity

This compound is a synthetic opioid structurally related to U-47700 and other benzamide (B126) and acetamide (B32628) opioids.[1][2] It is classified as a research chemical or analytical reference standard and is intended for laboratory use only.[3]

Chemical Structure:

The molecule features a central trans-1,2-diaminocyclohexane ring, a key structural motif in this class of opioids. One of the amine groups is part of a dimethylamino moiety, while the other is an N-methylacetamide group. The acetamide group is further substituted with a 2,3-dihydrobenzo[b][4][5]dioxinyl moiety.

| Identifier | Value |

| Formal Name | trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[3] |

| CAS Number | 2748623-92-7[3] |

| Molecular Formula | C₁₉H₂₈N₂O₃ • HCl[3] |

| Molecular Weight | 368.9 g/mol [3] |

| SMILES | O=C(N(C)[C@@H]1CCCC[C@H]1N(C)C)CC2=CC(OCCO3)=C3C=C2.Cl[3] |

| InChIKey | JFTSTGXOQPHEEK-QNBGGDODSA-N[3] |

Quantitative Physicochemical and Pharmacological Data

The following tables summarize the available quantitative data for 3,4-Ethylenedioxy U-51754 HCl.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Purity | ≥97% | [3] |

| Solubility in DMF | 20 mg/mL | [3] |

| Solubility in DMSO | 20 mg/mL | [3] |

| Solubility in Ethanol | 20 mg/mL | [3] |

| Solubility in PBS (pH 7.2) | 1 mg/mL | [3] |

Table 2: Pharmacological Data

| Parameter | Receptor | Value | Assay | Source |

| EC₅₀ | κ-Opioid Receptor (KOR) | 120 nM | [³⁵S]-GTPγS Binding Assay | [4][6] |

Synthesis and Characterization

A plausible synthetic route, based on the synthesis of U-47700, would start with the preparation of trans-N,N,N'-trimethyl-1,2-cyclohexanediamine. This intermediate would then be reacted with 2-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)acetyl chloride in the presence of a non-nucleophilic base to yield the final product. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Characterization of the final compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and purity.[6]

Mechanism of Action and Signaling Pathway

3,4-Ethylenedioxy U-51754 is a potent agonist at the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[4][6] Activation of the KOR by an agonist like 3,4-Ethylenedioxy U-51754 initiates a signaling cascade through the associated Gi/o protein.

This leads to:

-

Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7]

-

Modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7]

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

The following diagram illustrates the canonical KOR signaling pathway.

Caption: Canonical Kappa-Opioid Receptor (KOR) Signaling Pathway.

Experimental Protocols

The primary method cited for determining the potency of 3,4-Ethylenedioxy U-51754 HCl at the κ-opioid receptor is the [³⁵S]-GTPγS binding assay.[4][6] This functional assay measures the activation of G-proteins following receptor agonism.

[³⁵S]-GTPγS Binding Assay Protocol

This protocol is based on the methodology described by Otte et al. (2022) and general principles of the assay.[6]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 3,4-Ethylenedioxy U-51754 HCl at the κ-opioid receptor.

Materials:

-

Cell membranes expressing the human κ-opioid receptor.

-

[³⁵S]-GTPγS (radioligand).

-

GTPγS (unlabeled, for non-specific binding).

-

GDP.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

3,4-Ethylenedioxy U-51754 HCl stock solution (in DMSO).

-

Reference KOR agonist (e.g., U-69,593).

-

Scintillation cocktail.

-

96-well filter plates.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of 3,4-Ethylenedioxy U-51754 HCl and the reference agonist in assay buffer. Prepare solutions of GDP, [³⁵S]-GTPγS, and unlabeled GTPγS at the desired concentrations.

-

Assay Setup: In a 96-well plate, add the assay components in the following order:

-

Assay buffer.

-

Varying concentrations of 3,4-Ethylenedioxy U-51754 HCl (test compound).

-

Cell membrane suspension.

-

GDP solution.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C with gentle shaking.[6]

-

Initiation of Reaction: Add [³⁵S]-GTPγS to each well to start the binding reaction. For determining non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30-37°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the dried filter plates and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Normalize the data to the maximal stimulation achieved with the reference agonist.

-

Plot the specific binding as a function of the logarithm of the agonist concentration.

-

Use non-linear regression (e.g., sigmoidal dose-response curve in GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.[6]

-

Each concentration should be tested in duplicate, and the entire experiment repeated at least three times.[6]

-

Experimental Workflow Diagram

Caption: General workflow for the [³⁵S]-GTPγS binding assay.

References

- 1. webpoisoncontrol.org [webpoisoncontrol.org]

- 2. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market [cfsre.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35 S]-GTPγS assay: U-47700, isopropyl U-47700, U-49900, U-47931E, N-methyl U-47931E, U-51754, U-48520, and U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 7. painphysicianjournal.com [painphysicianjournal.com]

Pharmacological Profile of 3,4-Ethylenedioxy U-51754: A Technical Guide

Disclaimer: Publicly available pharmacological data for 3,4-Ethylenedioxy U-51754 is currently unavailable. This document provides a detailed profile of its parent compound, U-51754 , a known kappa-opioid receptor (KOR) agonist. The structural modification of the 3,4-ethylenedioxy group may alter the pharmacological properties, and the data presented herein should be interpreted with this consideration. 3,4-Ethylenedioxy U-51754 is classified as an analytical reference standard and is structurally analogous to other known opioids[1][2].

Executive Summary

U-51754 is a synthetic opioid that functions as a potent agonist at the kappa-opioid receptor (KOR). Research has identified it as the most potent KOR agonist among a series of tested "U-series" opioids in a functional assay measuring G-protein activation[3][4]. The activation of KORs by agonists like U-51754 initiates a cascade of intracellular signaling events, primarily through Gαi/o proteins, leading to the modulation of various cellular processes. This guide summarizes the available quantitative data on U-51754's potency, details the experimental methodology used for its characterization, and provides visual representations of its signaling pathway and the experimental workflow.

Quantitative Pharmacological Data

The primary quantitative data available for U-51754 pertains to its potency as a kappa-opioid receptor agonist, as determined by a [³⁵S]-GTPγS binding assay.

| Compound | Receptor Target | Assay Type | Parameter | Value (nM) |

| U-51754 | Kappa-Opioid Receptor (KOR) | [³⁵S]-GTPγS Binding | EC₅₀ | 120[3][4] |

Table 1: Potency of U-51754 at the Kappa-Opioid Receptor.

Experimental Protocols

The following is a detailed methodology for the [³⁵S]-GTPγS binding assay, a functional assay used to determine the potency and efficacy of G-protein coupled receptor (GPCR) agonists like U-51754.

[³⁵S]-GTPγS Binding Assay

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits upon receptor activation.

3.1.1 Materials and Reagents:

-

Cell membranes expressing the kappa-opioid receptor

-

[³⁵S]-GTPγS (specific activity ~1250 Ci/mmol)

-

Guanosine diphosphate (B83284) (GDP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

-

Test compound (U-51754) and reference agonist (e.g., U-69,593)

-

Scintillation cocktail

-

Glass fiber filter mats

-

Scintillation counter

3.1.2 Procedure:

-

Membrane Preparation: Cell membranes expressing the KOR are prepared and stored at -80°C. On the day of the experiment, membranes are thawed and suspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compound.

-

Incubation: The reaction is initiated by the addition of [³⁵S]-GTPγS. The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]-GTPγS.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]-GTPγS from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: The filter mats are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of a non-radiolabeled GTP analog) from the total binding. The data is then plotted as a function of the log of the agonist concentration, and the EC₅₀ value is determined using non-linear regression analysis.

Visualizations

Signaling Pathway of Kappa-Opioid Receptor Activation

The following diagram illustrates the primary signaling cascade initiated by the activation of the kappa-opioid receptor.

Experimental Workflow for [³⁵S]-GTPγS Binding Assay

This diagram outlines the sequential steps involved in determining the potency of a KOR agonist using the [³⁵S]-GTPγS binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35 S]-GTPγS assay: U-47700, isopropyl U-47700, U-49900, U-47931E, N-methyl U-47931E, U-51754, U-48520, and U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

Technical Guide: 3,4-Ethylenedioxy U-51754 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Ethylenedioxy U-51754 hydrochloride is a synthetic opioid that is structurally analogous to other known opioids.[1][2] It is classified as an analytical reference standard and is intended for research and forensic applications. This technical guide provides a summary of its chemical properties, and while specific pharmacological data for this particular analog is limited, this document extrapolates information from closely related compounds to offer insights into its potential biological activity and the methodologies for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in the table below.

| Property | Value | Reference |

| InChIKey | JFTSTGXOQPHEEK-QNBGGDODSA-N | [2] |

| Formal Name | trans-2-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride | [2] |

| Molecular Formula | C₁₉H₂₈N₂O₃ • HCl | [2] |

| Molecular Weight | 368.9 g/mol | [2] |

| Purity | ≥97% | [2] |

| SMILES | O=C(N(C)[C@@H]1CCCC[C@H]1N(C)C)CC2=CC(OCCO3)=C3C=C2.Cl | [2] |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 1 mg/ml | [2] |

Pharmacological Profile

A study on the structurally related compound, U-51754 (which features a 3,4-dichloro substitution instead of the 3,4-ethylenedioxy group), provides some insight into the potential activity of this class of molecules. In a [³⁵S]-GTPγS binding assay, U-51754 was found to be a potent activator of the κ-opioid receptor (KOR), with an EC₅₀ value of 120 nM.[4][5] This was the highest potency for the KOR among the eight U-series opioids tested in that study.[4][5]

The table below summarizes the available quantitative data for the related compound U-51754.

| Compound | Receptor | Assay | Parameter | Value | Reference |

| U-51754 | κ-Opioid Receptor | [³⁵S]-GTPγS | EC₅₀ | 120 nM | [4][5] |

It is important to note that the substitution on the phenyl ring can significantly impact receptor affinity and functional activity. Therefore, the data for U-51754 should be considered indicative and not a direct measure of the activity of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following methodologies, adapted from studies on the closely related synthetic opioid U-47700 and its analogs, can serve as a guide for researchers.[6][7]

Synthesis and Purification (General Procedure)

The synthesis of related U-series compounds typically involves the coupling of a substituted phenylacetic acid or benzoic acid derivative with trans-N,N-dimethylcyclohexane-1,2-diamine.

Workflow for Synthesis and Purification

In Vitro Pharmacological Assays

Receptor Binding Assays: To determine the binding affinity (Ki) of the compound for opioid receptors (μ, δ, and κ), competitive radioligand binding assays can be performed using cell membranes expressing the receptor of interest. For example, [³H]diprenorphine can be used as the radioligand.[8]

Functional Assays (e.g., [³⁵S]-GTPγS Binding): To assess the functional potency (EC₅₀) and efficacy of the compound as an agonist, a [³⁵S]-GTPγS binding assay is commonly used. This assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

Workflow for In Vitro Pharmacological Characterization

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[9] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate various downstream effectors.

Generalized Opioid Receptor Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 5. Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35 S]-GTPγS assay: U-47700, isopropyl U-47700, U-49900, U-47931E, N-methyl U-47931E, U-51754, U-48520, and U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Ethylenedioxy U-51754 Hydrochloride: A Technical Guide to a Novel Synthetic Opioid Analog

Disclaimer: 3,4-Ethylenedioxy U-51754 hydrochloride is a research chemical and a novel psychoactive substance (NPS). Its pharmacological and toxicological properties have not been fully investigated. This document is intended for research, scientific, and drug development professionals only and does not endorse or encourage the use of this substance.

Introduction

This compound is a synthetic opioid that is structurally related to the "U-series" of opioids developed by the Upjohn company in the 1970s. While specific data on this particular analog is scarce in peer-reviewed literature, its core structure suggests it is a derivative of U-51754, a known κ-opioid receptor (KOR) agonist. This guide provides a comprehensive overview based on the available information on the parent compound and related analogs, offering insights into its likely pharmacological profile, relevant experimental protocols for its characterization, and the historical context of its chemical class.

The emergence of novel psychoactive substances like 3,4-Ethylenedioxy U-51754 highlights the ongoing challenge for forensic and clinical toxicology.[1][2][3] These substances are often synthesized to circumvent existing drug laws and may have unpredictable and potent effects.[4][5]

Historical Context: The Upjohn "U-Series"

The Upjohn Company (now part of Pfizer) conducted extensive research into synthetic opioids in the mid-20th century, leading to the development of a series of compounds designated with a "U" prefix.[6] This research aimed to create potent analgesics with potentially fewer side effects than existing opioids. A key discovery during this period was the development of potent and selective κ-opioid receptor agonists.

U-51754, the parent compound of 3,4-Ethylenedioxy U-51754, emerged from this research program. These compounds are characterized by a trans-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide or -acetamide scaffold. The "U-series" also includes the more well-known compound U-47700, which is a potent µ-opioid receptor (MOR) agonist.[6] The development of these compounds was a significant step in understanding the structure-activity relationships of synthetic opioids.

Chemical Structure and Synthesis

The chemical structure of this compound is a modification of U-51754, featuring a 3,4-ethylenedioxy group on the phenyl ring. This modification is anticipated to alter its pharmacological properties, potentially affecting receptor affinity, selectivity, and metabolism.

While a specific synthesis protocol for this compound is not publicly available, it can be inferred from the synthesis of related compounds. The general synthesis would likely involve the coupling of a substituted phenylacetic acid derivative with the chiral diamine core.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the scientific literature. However, data for the parent compound, U-51754, provides a valuable reference point for its expected activity at opioid receptors.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| U-51754 | κ-Opioid | [³⁵S]-GTPγS | EC₅₀ | 120 nM | [7] |

EC₅₀: Half maximal effective concentration.

Experimental Protocols

The characterization of a novel opioid like this compound would involve a series of in vitro and in vivo assays to determine its pharmacological profile. Below are detailed methodologies for key experiments.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the opioid receptors.

Objective: To determine the potency and efficacy of a compound as a receptor agonist.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

-

[³⁵S]-GTPγS (radioligand)

-

GDP (Guanosine diphosphate)

-

Unlabeled GTPγS (for non-specific binding determination)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, GDP, and the test compound or vehicle.

-

Initiate the reaction by adding [³⁵S]-GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Data is analyzed by non-linear regression to determine EC₅₀ and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi/o-coupled receptors like opioid receptors.

Objective: To determine the functional activity of a compound in a whole-cell system.

Materials:

-

Cells expressing the opioid receptor of interest

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Test compound

-

cAMP assay kit (e.g., ELISA, HTRF, or BRET-based)

-

Cell culture reagents

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Data is analyzed to determine the inhibitory effect of the compound on forskolin-stimulated cAMP accumulation, yielding IC₅₀ values.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Caption: General opioid receptor G-protein signaling pathway.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a novel opioid analog follows a logical progression from determining its binding affinity to assessing its functional activity.

Caption: In vitro characterization workflow for a novel opioid.

Conclusion

This compound represents a contemporary example of the continued evolution of synthetic opioids, likely emerging from the clandestine NPS market. While direct scientific investigation of this specific compound is lacking, its structural relationship to the well-characterized U-series of opioids provides a framework for understanding its potential pharmacological effects. Based on the data for U-51754, it is hypothesized to be a κ-opioid receptor agonist. The provided experimental protocols and pathway diagrams serve as a guide for the systematic evaluation of this and other novel synthetic opioids, which is crucial for both drug development and public health. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this and other emerging NPS.

References

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. Novel Psychoactive Substances | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. New psychoactive substances: catalysing a shift in forensic science practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ojp.gov [ojp.gov]

- 7. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

U-51754: A Technical Guide for Forensic and Research Applications

An In-depth Examination of the Synthetic Opioid U-51754 for Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754 is a potent synthetic opioid that has emerged as a research chemical and has been identified in forensic casework. Structurally distinct from fentanyl and its analogues, U-51754 belongs to the U-series of opioids originally synthesized by the Upjohn company in the 1970s during research into novel analgesics.[1][2] This technical guide provides a comprehensive overview of U-51754, focusing on its pharmacology, metabolism, and analytical detection methods relevant to forensic studies and drug development research.

Pharmacological Profile

U-51754 is a potent agonist at the κ-opioid receptor (KOR) and a weaker agonist at the μ-opioid receptor (MOR).[3][4] Its activity at these G-protein coupled receptors (GPCRs) is responsible for its analgesic and other psychoactive effects. The in vitro activity of U-51754 has been characterized using functional assays such as the [³⁵S]-GTPγS binding assay, which measures the activation of G-proteins upon agonist binding.[3][4]

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of U-51754 at human opioid receptors compared to other relevant opioids.

| Compound | Receptor | Assay | EC50 (nM) | Reference |

| U-51754 | κ-opioid (KOR) | [³⁵S]-GTPγS | 120 | [3][4] |

| U-47700 | μ-opioid (MOR) | [³⁵S]-GTPγS | 111 | [3][4] |

| Hydromorphone | μ-opioid (MOR) | [³⁵S]-GTPγS | - | [3] |

| Fentanyl | μ-opioid (MOR) | [³⁵S]-GTPγS | - | [3] |

| U-69,593 | κ-opioid (KOR) | [³⁵S]-GTPγS | - | [3] |

| U-50,488 | κ-opioid (KOR) | [³⁵S]-GTPγS | - | [3] |

Signaling Pathways

As an opioid agonist, U-51754 activates intracellular signaling cascades upon binding to μ- and κ-opioid receptors. These receptors are coupled to inhibitory G-proteins (Gi/o).

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the MOR by an agonist like U-51754 leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.[5][6][7][8]

Kappa-Opioid Receptor (KOR) Signaling Pathway

Similar to MOR, activation of the KOR by U-51754 leads to the activation of Gi/o proteins. This results in the inhibition of adenylyl cyclase and modulation of ion channels. Additionally, KOR activation can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK, which is thought to be involved in the dysphoric and aversive effects associated with KOR agonists.[9][10][11][12]

Metabolism

The metabolic fate of U-51754 has been investigated using in vitro and in vivo models. The major metabolic reactions observed are demethylation of the amine moiety and hydroxylation of the hexyl ring, as well as combinations of these reactions. The parent compound is often found in only trace amounts in urine, making metabolites important targets for forensic analysis.[13][14]

Proposed Metabolic Pathway of U-51754

The following diagram illustrates the proposed metabolic pathway of U-51754.

Experimental Protocols

[³⁵S]-GTPγS Binding Assay for Opioid Receptor Activation

This assay is a functional measure of G-protein coupled receptor activation.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ or κ)

-

[³⁵S]-GTPγS (radioligand)

-

GTPγS (non-radiolabeled, for non-specific binding)

-

GDP

-

U-51754 and other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation cocktail

-

96-well filter plates

-

Plate scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude cell membranes from cells overexpressing the target opioid receptor.

-

Assay Setup: In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding wells), and serial dilutions of U-51754 or other test compounds.

-

Add the membrane suspension to each well.

-

Add GDP to each well.

-

Pre-incubate the plate at 30°C.

-

Initiation of Reaction: Add [³⁵S]-GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a plate scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding against the logarithm of the agonist concentration to determine EC50 values.[15][16][17][18][19]

Analytical Methods for Forensic Detection

The detection and quantification of U-51754 and its metabolites in biological matrices are crucial for forensic investigations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

The following diagram illustrates a typical workflow for the forensic analysis of U-51754.

Sample Preparation (Blood/Urine):

-

Dilution: For urine, a simple "dilute-and-shoot" approach may be sufficient.

-

Protein Precipitation (PPT): For blood or plasma, proteins are precipitated using a solvent like acetonitrile (B52724), followed by centrifugation.

-

Liquid-Liquid Extraction (LLE): The sample is extracted with an immiscible organic solvent under specific pH conditions.

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent to isolate the analytes of interest.[20][21]

Chromatographic Conditions (Example):

-

Column: A C18 or biphenyl (B1667301) reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with formic acid).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).[20][22]

Mass Spectrometry Conditions (Example):

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring specific precursor-to-product ion transitions for U-51754 and its metabolites.

-

Collision Energy: Optimized for each transition to achieve optimal fragmentation.[20][22]

Sample Preparation:

-

Similar extraction methods as for LC-MS/MS (LLE or SPE) are used.

-

Derivatization: May be required for certain metabolites to improve their thermal stability and chromatographic properties.

Chromatographic Conditions (Example):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes.[1][3]

Mass Spectrometry Conditions (Example):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for targeted analysis.[1][3]

Analytical Data

The following table provides representative analytical parameters for the detection of synthetic opioids. While specific data for U-51754 is limited, these values offer a general reference.

| Analyte Class | Matrix | Technique | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Fentanyl Analogs | Blood | LC-MS/MS | 0.01 - 0.20 | 0.05 - 0.5 | [21] |

| Fentanyl Analogs | Urine | LC-MS/MS | 0.7 - 2 (ng/L) | 2 - 6 (ng/L) | [20] |

| Fentanyl | Blood | GC-MS | - | 1.0 (µg/L) | [23] |

| U-47700 | Urine | LC-MS/MS | 1 | - | [24] |

Forensic Case Data

Data from forensic casework involving U-51754 is still emerging. However, data from the structurally related compound U-47700 can provide context for interpretation. In fatal intoxications involving U-47700, postmortem blood concentrations have been reported in a wide range, with a median femoral blood concentration of 610 ng/mL (range: 27-2200 ng/mL) in one study of 23 cases.[25] In another case series, femoral blood concentrations of U-47700 in two fatalities were 189 and 547 ng/mL.[26] These values highlight the potency of this class of synthetic opioids.

Conclusion

U-51754 is a potent synthetic opioid with primary activity as a κ-opioid receptor agonist. Its detection in forensic casework necessitates the use of sensitive and specific analytical techniques such as LC-MS/MS and GC-MS. Due to its extensive metabolism, the identification of metabolites is crucial for confirming exposure. The data and protocols presented in this guide are intended to support the work of researchers and forensic professionals in understanding and identifying this and other emerging synthetic opioids. Continuous monitoring and research are essential to keep pace with the evolving landscape of new psychoactive substances.

References

- 1. Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and evaluation of a synthetic opioid targeted gas chromatography mass spectrometry (GC-MS) method | National Institute of Justice [nij.ojp.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35 S]-GTPγS assay: U-47700, isopropyl U-47700, U-49900, U-47931E, N-methyl U-47931E, U-51754, U-48520, and U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. How does Narcan work? [dornsife.usc.edu]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 14. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 21. Screening procedure for 38 fentanyl analogues and five other new opioids in whole blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. shimadzu.com [shimadzu.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Postmortem concentrations of the synthetic opioid U-47700 in 26 fatalities associated with the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Case Series of Novel Illicit Opioid-Related Deaths - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of U-Series Opioids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of U-series synthetic opioids, a class of potent analgesics with significant abuse potential. Developed by the Upjohn company in the 1970s, these compounds, notably U-47700 and U-50488, have become critical subjects of study in pharmacology and toxicology. This document outlines the key structural determinants for their opioid receptor affinity and efficacy, presents quantitative pharmacological data, details common experimental protocols, and visualizes the core signaling pathways involved in their mechanism of action.

Core Structure-Activity Relationships

The U-series opioids are characterized by a trans-cyclohexane-1,2-diamine scaffold. The specific substitutions on this core structure profoundly influence their affinity and selectivity for the μ-opioid receptor (MOR) and κ-opioid receptor (KOR).

Stereochemistry of the Cyclohexane (B81311) Ring: The stereochemistry at the C1 and C2 positions of the cyclohexane ring is a critical determinant of opioid activity. For both the U-47700 and U-50488 series, only the trans stereoisomers exhibit significant opioid receptor affinity.[1] However, the absolute configuration dictates receptor selectivity. The trans-(1R,2R) configuration, as seen in U-47700, confers the highest affinity and selectivity for the MOR.[1] Conversely, the trans-(1S,2S) stereoisomer is optimal for KOR affinity and selectivity, as exemplified by U-50488.[1]

N-Substituents on the Diamine: The nature of the substituents on the amine and amide nitrogens significantly impacts receptor preference.

-

Amine Nitrogen: A sterically unhindered N,N-dimethylamino group enhances MOR affinity, as observed in U-47700.[1] In contrast, incorporating the basic nitrogen into a pyrrolidine (B122466) ring, as in U-50488, dramatically increases KOR affinity.[1]

-

Amide Nitrogen: The substituent on the amide nitrogen also influences selectivity.

Aromatic Ring Substitutions: Modifications to the phenyl ring attached to the carbonyl group can modulate receptor affinity. For instance, in the U-47700 series, the 3,4-dichloro substitution on the phenyl ring is a key feature for its high MOR affinity.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of key U-series compounds and the benchmark opioid, morphine.

| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |

| U-47700 | MOR (μ) | 11.1 | Rat | Radioligand Binding ([³H]DAMGO) | [2] |

| DOR (δ) | 1220 | Rat | Radioligand Binding | [2] | |

| KOR (κ) | 287 | Rat | Radioligand Binding | [2] | |

| MOR (μ) | 57 | Mouse | Radioligand Binding ([¹²⁵I]IBNtxA) | [3] | |

| DOR (δ) | 1105 | Mouse | Radioligand Binding | [3] | |

| KOR (κ) | 653 | Mouse | Radioligand Binding | [3] | |

| N-desmethyl-U-47700 | MOR (μ) | 206 | Rat | Radioligand Binding ([³H]DAMGO) | [2] |

| N,N-didesmethyl-U-47700 | MOR (μ) | 4080 | Rat | Radioligand Binding ([³H]DAMGO) | [2] |

| U-50488H | KOR (κ) | 114 | - | Radioligand Binding (³H-EKC) | [4] |

| MOR (μ) | 6100 | - | Radioligand Binding (³H-EKC) | [4] | |

| KOR (κ) | 12 | - | Radioligand Binding | [5] | |

| MOR (μ1) | 370 | - | Radioligand Binding | [5] | |

| DOR (δ) | >500 | - | Radioligand Binding | [5] | |

| Morphine | MOR (μ) | 2.7 | Rat | Radioligand Binding ([³H]DAMGO) | [2] |

| MOR (μ) | 5 | Mouse | Radioligand Binding ([¹²⁵I]IBNtxA) | [3] |

| Compound | Assay | EC50 (nM) | Emax (%) | Receptor | Reference |

| U-47700 | [³⁵S]GTPγS | - | Full Agonist | MOR, KOR, DOR | [3] |

| U-50488 Analogue 2 | G-protein (cAMP) | - | - | KOR | [6] |

| U-50488 Analogue 3 | G-protein (cAMP) | - | - | KOR | [6] |

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

-

Tissue (e.g., rat brain) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.[7]

-

The pellet is washed and resuspended in assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).[7]

2. Binding Reaction:

-

Membrane homogenates are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69593 for KOR) and varying concentrations of the unlabeled test compound (e.g., U-47700).

-

Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

1. Membrane Preparation:

-

Membrane preparation is similar to that for radioligand binding assays.

2. Assay Reaction:

-

Membranes are incubated in an assay buffer containing GDP, Mg²⁺, and the test compound at various concentrations.[8]

-

The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[7]

-

The incubation is carried out at 30°C for a specific time (e.g., 60 minutes).[7]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through filter plates.[7]

-

The amount of [³⁵S]GTPγS bound to the Gα subunits on the filter is quantified by scintillation counting.[7]

4. Data Analysis:

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.[8]

-

Agonist-stimulated binding is calculated by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist.

-

Data are plotted as a concentration-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by U-series opioids and the general workflow of the experimental protocols described.

Caption: G-protein dependent signaling pathway of μ-opioid receptor activation.

Caption: β-arrestin mediated signaling and receptor regulation.

Caption: General workflow for in vitro opioid receptor binding and functional assays.

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market | MDPI [mdpi.com]

- 4. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,4-Ethylenedioxy U-51754 hydrochloride

CAS Number: 2748623-92-7

Disclaimer: This document is intended for research, scientific, and drug development professionals. 3,4-Ethylenedioxy U-51754 hydrochloride is a research chemical and is not for human or veterinary use.

Executive Summary

This technical guide provides a comprehensive overview of this compound, a synthetic opioid that has been identified as a novel psychoactive substance (NPS). This document synthesizes available data on its chemical properties, pharmacological profile, and metabolism. The core of this guide focuses on its activity at opioid receptors, particularly its potent agonism at the κ-opioid receptor (KOR). Detailed experimental protocols for key assays are provided, along with visualizations of its signaling pathway and experimental workflows to support researchers in the fields of pharmacology, toxicology, and drug development.

Chemical and Physical Properties

This compound is an analytical reference standard structurally related to other "U-series" synthetic opioids, such as U-47700.[1] Its formal name is trans-2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2748623-92-7 | [1] |

| Molecular Formula | C₁₉H₂₈N₂O₃ • HCl | [1] |

| Molecular Weight | 368.9 g/mol | [1] |

| Purity | ≥97% | [1] |

| Formulation | A crystalline solid | |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |

| SMILES | O=C(N(C)[C@@H]1CCCC[C@H]1N(C)C)CC2=CC(OCCO3)=C3C=C2.Cl | [1] |

| InChI Key | JFTSTGXOQPHEEK-QNBGGDODSA-N | [1] |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the reviewed scientific literature. However, its chemical structure suggests a likely synthetic pathway involving the acylation of a trans-1,2-diaminocyclohexane derivative with a substituted phenylacetic acid.

Pharmacological Profile

3,4-Ethylenedioxy U-51754 is a potent κ-opioid receptor agonist. Its activity at the µ- and κ-opioid receptors has been characterized using a [³⁵S]-GTPγS binding assay, which measures the functional activation of G-protein coupled receptors.

Quantitative Pharmacological Data

The potency (EC₅₀) and efficacy (Eₘₐₓ) of 3,4-Ethylenedioxy U-51754 at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR) are summarized in the table below. The data is derived from a study by Otte et al. (2022), where its activity was compared to reference agonists.

Table 2: In Vitro Activity of 3,4-Ethylenedioxy U-51754 at Opioid Receptors

| Receptor | Parameter | Value | Reference |

| µ-Opioid Receptor (MOR) | EC₅₀ (nM) | >10,000 | |

| Eₘₐₓ (%) | 26.1 | ||

| κ-Opioid Receptor (KOR) | EC₅₀ (nM) | 120 | |

| Eₘₐₓ (%) | 93.6 |

EC₅₀ (Half maximal effective concentration) is a measure of the compound's potency. Eₘₐₓ (Maximum effect) is a measure of the compound's efficacy relative to a reference full agonist.

These data indicate that 3,4-Ethylenedioxy U-51754 is a highly potent and efficacious agonist at the κ-opioid receptor, while exhibiting very low potency and partial agonism at the µ-opioid receptor.

κ-Opioid Receptor Signaling Pathway

Activation of the κ-opioid receptor by an agonist like 3,4-Ethylenedioxy U-51754 initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate various ion channels, typically leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Caption: κ-Opioid receptor signaling pathway activation.

Metabolism

The metabolic fate of 3,4-Ethylenedioxy U-51754 has been investigated in vitro using pooled human S9 fractions and in vivo in rats. The major metabolic reactions observed are demethylation of the amine moiety and hydroxylation of the cyclohexyl ring, as well as combinations of these reactions. Due to extensive metabolism, the parent compound is often found in only trace amounts in urine, making its metabolites important markers for detection.

Experimental Protocols

[³⁵S]-GTPγS Binding Assay for Opioid Receptor Activation

This protocol is based on the methodology described by Otte et al. (2022) for determining the potency and efficacy of synthetic opioids at µ- and κ-opioid receptors.

Objective: To quantify the activation of µ- and κ-opioid receptors by 3,4-Ethylenedioxy U-51754 by measuring the binding of [³⁵S]-GTPγS to receptor-coupled G-proteins in cell membranes.

Materials:

-

Cell membranes expressing human µ- or κ-opioid receptors

-

[³⁵S]-GTPγS

-

Guanosine diphosphate (B83284) (GDP)

-

This compound

-

Reference agonists (e.g., DAMGO for MOR, U-50488 for KOR)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl)

-

96-well filter plates

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice. Dilute the membranes to the desired protein concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Serial dilutions of 3,4-Ethylenedioxy U-51754, reference agonist, or vehicle control.

-

GDP solution.

-

Diluted cell membrane suspension.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Initiation: Add [³⁵S]-GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate with gentle shaking for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

-

Normalize the data to the maximal stimulation induced by the reference full agonist (Eₘₐₓ = 100%).

-

Plot the normalized data against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Caption: Workflow for the [³⁵S]-GTPγS binding assay.

In Vitro Metabolism Study using Human Liver S9 Fraction

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of 3,4-Ethylenedioxy U-51754.

Objective: To identify the major phase I metabolites of 3,4-Ethylenedioxy U-51754 using pooled human liver S9 fractions.

Materials:

-

Pooled human liver S9 fraction

-

This compound

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing the phosphate buffer and the S9 fraction.

-

Pre-incubation: Pre-incubate the master mix and the test compound solution separately at 37°C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed master mix and test compound.

-

Time-course Incubation: Incubate the reaction mixture at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to identify the parent compound and its metabolites. Metabolite identification is typically based on accurate mass measurements and fragmentation patterns.

Caption: Workflow for in vitro metabolism study.

Conclusion

This compound is a potent synthetic opioid with high efficacy and selectivity for the κ-opioid receptor. Its pharmacological profile suggests a potential for distinct physiological and psychoactive effects compared to µ-opioid receptor agonists. The lack of a publicly available synthesis protocol and comprehensive binding affinity data highlights the need for further research on this compound. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to better understand the properties and potential risks associated with this and other emerging synthetic opioids.

References

In Vitro Characterization of 3,4-EDO U-51754: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-EDO U-51754 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzenacetamide) is a synthetic opioid belonging to the "U-series" of compounds, which are structurally distinct from fentanyl and its analogues.[1][2] Initially synthesized and investigated for its analgesic properties, U-51754 has emerged on the new psychoactive substances (NPS) market, necessitating a thorough understanding of its pharmacological and metabolic profile.[1][3] This technical guide provides a comprehensive overview of the currently available in vitro characterization data for 3,4-EDO U-51754, focusing on its functional activity at opioid receptors and its metabolic fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.

It is important to note that the available scientific literature on the in vitro characterization of 3,4-EDO U-51754 is limited. While functional activity at the κ-opioid receptor and metabolic pathways have been investigated, there is a notable absence of published data regarding its binding affinity (Ki values) at the µ, δ, and κ-opioid receptors, as well as its functional activity at the µ and δ receptors.

Core Pharmacological Data

The primary quantitative data on the in vitro functional activity of 3,4-EDO U-51754 comes from a study utilizing a [³⁵S]-GTPγS binding assay to measure G-protein activation upon opioid receptor stimulation.[3][4]

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| 3,4-EDO U-51754 | κ-Opioid Receptor (KOR) | [³⁵S]-GTPγS | EC₅₀ | 120 nM | [3][4] |

| µ-Opioid Receptor (MOR) | [³⁵S]-GTPγS | - | No significant activity reported | [3][4] |

Table 1: In Vitro Functional Activity of 3,4-EDO U-51754

This data indicates that 3,4-EDO U-51754 is a potent agonist at the κ-opioid receptor, with an EC₅₀ value of 120 nM.[3][4] In the same study, it was the most potent compound tested at the κ-opioid receptor among a series of eight U-opioids.[3][4] No significant functional activity was reported for 3,4-EDO U-51754 at the µ-opioid receptor in this assay.[3][4]

Experimental Protocols

[³⁵S]-GTPγS Binding Assay for Opioid Receptor Activation

This protocol is based on the methodology described by Otte et al. (2022).[3][4]

Objective: To determine the potency and efficacy of a test compound (e.g., 3,4-EDO U-51754) in activating G-protein signaling via the µ- and κ-opioid receptors.

Materials:

-

Cell membranes expressing the human µ-opioid receptor (MOR) or κ-opioid receptor (KOR)

-

[³⁵S]-GTPγS (radioligand)

-

Guanosine diphosphate (B83284) (GDP)

-

Test compound (3,4-EDO U-51754)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation cocktail

-

Microplates

-

Filter mats

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer to create a concentration range for the assay.

-

Prepare the assay buffer containing GDP.

-

Prepare the cell membrane suspension in assay buffer.

-

-

Assay Incubation:

-

In a microplate, combine the cell membrane suspension, the test compound at various concentrations (or vehicle control), and GDP.

-

Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding [³⁵S]-GTPγS to each well.

-

Incubate the reaction mixture for a further period (e.g., 60 minutes) at the same temperature to allow for [³⁵S]-GTPγS binding.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through filter mats using a cell harvester. This separates the membrane-bound [³⁵S]-GTPγS from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

-

-

Detection and Data Analysis:

-

Dry the filter mats.

-

Add scintillation cocktail to the wells of a compatible microplate and place the filter mats in contact with the cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The amount of bound [³⁵S]-GTPγS is proportional to the level of G-protein activation.

-

Plot the specific binding (total binding minus non-specific binding) against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the EC₅₀ (concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (maximal effect) values.

-

References

- 1. researchgate.net [researchgate.net]

- 2. DARK Classics in Chemical Neuroscience: U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 4. Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35 S]-GTPγS assay: U-47700, isopropyl U-47700, U-49900, U-47931E, N-methyl U-47931E, U-51754, U-48520, and U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacology of Novel Synthetic Opioids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of opioid pharmacology is rapidly evolving with the emergence of novel synthetic opioids (NSOs). These compounds, often characterized by potencies far exceeding that of morphine and even fentanyl, pose significant public health challenges and necessitate a comprehensive understanding of their neuropharmacological profiles. This technical guide provides an in-depth analysis of the core neuropharmacological aspects of NSOs, with a focus on two prominent classes: fentanyl analogs (fentalogs) and 2-benzylbenzimidazole opioids (nitazenes). We present a compilation of quantitative data on their receptor binding and functional activity, detailed experimental protocols for their characterization, and visual representations of their signaling pathways and the typical experimental workflow for their analysis. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand the mechanisms of action of these compounds and to develop effective countermeasures.

Introduction

Novel synthetic opioids are a structurally diverse group of compounds that are not chemically related to natural opiates but act on the opioid receptor system. Their high potency is a major concern, with many analogues being substantially more potent than morphine and, in some cases, more potent than fentanyl.[1] For instance, etonitazene has been reported to be up to 1000-fold more potent than morphine.[1] This guide will focus on the neuropharmacology of NSOs, exploring their interactions with opioid receptors, the downstream signaling cascades they trigger, and the structure-activity relationships that govern their potent effects.

Receptor Binding and Functional Activity of Novel Synthetic Opioids

NSOs primarily exert their effects through agonism at the μ-opioid receptor (MOR), the main target for both therapeutic and adverse opioid effects.[1][2] However, their affinity for δ-opioid receptors (DOR) and κ-opioid receptors (KOR) can vary and contribute to their overall pharmacological profile. The following tables summarize the in vitro pharmacological data for a selection of fentalogs and nitazenes, providing a comparative overview of their receptor binding affinity (Ki), potency (EC50), and efficacy (Emax) in functional assays.

Fentanyl Analogs (Fentalogs)

Fentanyl and its analogs are characterized by a 4-anilidopiperidine scaffold. Modifications to this core structure can dramatically alter their pharmacological properties.[3]

Table 1: In Vitro Pharmacological Data for Selected Fentanyl Analogs at the Human μ-Opioid Receptor (hMOR)

| Compound | Binding Affinity (Ki, nM) | GTPγS Potency (EC50, nM) | GTPγS Efficacy (% DAMGO Max) | Reference(s) |

| Fentanyl | 1.6 | 32 | 100 | [3] |

| Acetylfentanyl | 64 | - | - | [3] |

| Butyrylfentanyl | 3.5 | - | 60.2 | [3][4] |

| Furanylfentanyl | 1.3 | - | - | [3] |

| Carfentanil | 0.051 (rat brain) | - | - | [5] |

| Acrylfentanyl | - | - | - | [6] |

| Ocfentanil | - | - | - | [6] |

| Tetrahydrofuranyl fentanyl | 31 | 390 | 36 | [3] |

| Methoxyacetylfentanyl | 17 | - | - | [3] |

| Cyclopentyl fentanyl | 6.6 | 600 | - | [3] |

| p-Chloroisobutyrylfentanyl | 82 | >2000 | - | [3] |

Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

2-Benzylbenzimidazole Opioids (Nitazenes)

Nitazenes are a class of NSOs structurally distinct from fentanyl, characterized by a 2-benzylbenzimidazole core.[1] Many compounds in this class are highly potent MOR agonists.[1][7]

Table 2: In Vitro Pharmacological Data for Selected Nitazene (B13437292) Analogs at the μ-Opioid Receptor

| Compound | β-arrestin 2 Potency (EC50, nM) | cAMP Inhibition Potency (EC50, nM) | Reference(s) |

| Isotonitazene | 11.1 | - | [8] |

| Metonitazene | 8.14 | - | [8] |

| Protonitazene | 3.95 | - | [8] |

| Etonitazene | 0.661 | - | [8] |

| N-desethyl isotonitazene | 0.614 | - | [8] |

| N-pyrrolidino etonitazene | - | - | [7] |

| N-pyrrolidino isotonitazene | - | - | [7] |

| N-pyrrolidino protonitazene | - | - | [7] |

Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Signaling Pathways of Novel Synthetic Opioids

Upon binding to the MOR, NSOs trigger intracellular signaling cascades primarily through two pathways: the G-protein-dependent pathway and the β-arrestin-mediated pathway.[1][2] The balance between these pathways, known as biased agonism, is a critical area of research, as it may differentiate the therapeutic (analgesic) effects from the adverse effects (e.g., respiratory depression, tolerance).[2] Nitazenes have been shown to activate both G protein-dependent and β-arrestin pathways, with many exhibiting superagonism at the MOR.[1]

G-Protein Signaling Pathway

Activation of the MOR by an NSO agonist leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits then modulate downstream effectors, leading to the analgesic effects of opioids.

References

- 1. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 2. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carfentanil - Wikipedia [en.wikipedia.org]

- 6. sfera.unife.it [sfera.unife.it]

- 7. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]